molecular formula C17H15Br3N2O3 B11105329 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide

Cat. No.: B11105329
M. Wt: 535.0 g/mol
InChI Key: VYFYVLHFIOOUNV-ODCIPOBUSA-N
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Description

N’~1~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE typically involves a multi-step process. The initial step often includes the bromination of phenolic compounds to introduce bromine atoms at specific positions. This is followed by the methoxylation of the aromatic ring. The final step involves the condensation of the brominated and methoxylated phenyl compounds with aceto-hydrazide under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

N’~1~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE
  • N’~1~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE

Uniqueness

What sets N’~1~-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(2,6-DIBROMO-4-METHYLPHENOXY)ACETOHYDRAZIDE apart from similar compounds is its specific arrangement of bromine and methoxy groups, which can confer unique chemical and biological properties

Properties

Molecular Formula

C17H15Br3N2O3

Molecular Weight

535.0 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-(2,6-dibromo-4-methylphenoxy)acetamide

InChI

InChI=1S/C17H15Br3N2O3/c1-10-5-13(19)17(14(20)6-10)25-9-16(23)22-21-8-11-3-4-15(24-2)12(18)7-11/h3-8H,9H2,1-2H3,(H,22,23)/b21-8+

InChI Key

VYFYVLHFIOOUNV-ODCIPOBUSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)Br)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC(=C(C=C2)OC)Br)Br

Origin of Product

United States

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